Eptastigmine

Description

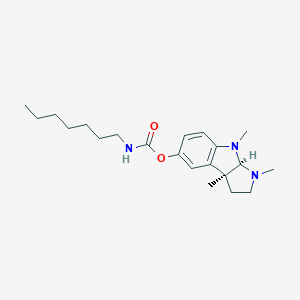

Structure

2D Structure

3D Structure

Properties

CAS No. |

101246-68-8 |

|---|---|

Molecular Formula |

C21H33N3O2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |

InChI |

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |

InChI Key |

RRGMXBQMCUKRLH-CTNGQTDRSA-N |

SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Isomeric SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |

Canonical SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Synonyms |

eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |

Origin of Product |

United States |

Foundational & Exploratory

Eptastigmine's Mechanism of Action on Cholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptastigmine (heptyl-physostigmine) is a carbamate (B1207046) derivative of physostigmine (B191203) that exhibits a prolonged and potent inhibitory effect on cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its kinetics, interaction with the enzyme active site, and the methodologies used to characterize its inhibitory profile. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a detailed resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction

This compound is a long-acting, reversible cholinesterase inhibitor that has been investigated for its potential therapeutic use in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The inhibitory action of this compound is characterized as "pseudo-irreversible" due to the formation of a carbamoylated enzyme intermediate that is slow to hydrolyze. This results in a prolonged duration of enzyme inhibition compared to classical reversible inhibitors. This guide delves into the specifics of this mechanism, presenting key kinetic parameters and the experimental protocols used to determine them.

Molecular Mechanism of Action

The interaction of this compound with cholinesterase is a multi-step process that can be described by the following kinetic scheme:

E + I ⇌ E·I → E-I' + P

Where:

-

E represents the free enzyme (AChE or BChE).

-

I is the inhibitor, this compound.

-

E·I is the reversible Michaelis-like complex.

-

E-I' is the carbamoylated, temporarily inactive enzyme.

-

P is the leaving group.

The process involves two key steps:

-

Binding and Formation of the Michaelis Complex: this compound first binds reversibly to the active site of the cholinesterase to form a non-covalent complex (E·I). This initial binding is governed by the affinity of the inhibitor for the enzyme, represented by the dissociation constant (Kd).

-

Carbamoylation: Following binding, the carbamoyl (B1232498) moiety of this compound is transferred to the serine residue in the catalytic triad (B1167595) of the enzyme's active site, forming a covalent carbamoyl-enzyme conjugate (E-I'). This step is the carbamoylation reaction and is characterized by the carbamoylation rate constant (k₂).

-

Decarbamoylation (Reactivation): The carbamoylated enzyme is then slowly hydrolyzed, regenerating the active enzyme. This decarbamoylation step is the rate-limiting step for enzyme recovery and is described by the decarbamoylation rate constant (k₃). The slow rate of this reaction is responsible for the long-lasting inhibitory effect of this compound.

The overall inhibitory potency of this compound is a function of both its affinity for the enzyme and the rates of carbamoylation and decarbamoylation.

Quantitative Data

The following tables summarize the available quantitative data on the inhibition of acetylcholinesterase and butyrylcholinesterase by this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound against Cholinesterases

| Enzyme Source | IC₅₀ (nM) | Reference |

| Human Erythrocyte AChE | 21.7 ± 2.0 | [2] |

| Human Plasma BChE | 5.0 ± 0.1 | [2] |

| Horse Serum BChE | 110 | [3] |

Table 2: Kinetic Constants for this compound Inhibition

| Enzyme | Parameter | Value | Unit | Reference |

| Acetylcholinesterase (from electric eel) | Kᵢ | (1 ± 0.5) x 10⁻⁷ | M | [4] |

| Human Acetylcholinesterase | k_decarbamoylation | 4 x 10⁻⁵ | min⁻¹ |

Note: Data for the carbamoylation rate constant (k₂) for this compound was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Mechanism of Pseudo-Irreversible Inhibition

The following diagram illustrates the step-by-step mechanism of cholinesterase inhibition by this compound, leading to the formation of a transiently inactivated, carbamoylated enzyme.

Caption: Pseudo-irreversible inhibition of cholinesterase by this compound.

Experimental Workflow for Determining Cholinesterase Inhibition

The diagram below outlines a typical experimental workflow for assessing the inhibitory activity of a compound like this compound on cholinesterase using the Ellman's assay.

Caption: Workflow for determining cholinesterase inhibition via Ellman's assay.

Experimental Protocols

Determination of Cholinesterase Inhibition using Ellman's Assay

This protocol is a standard method for measuring the activity of cholinesterases and the potency of their inhibitors.

Principle: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

Prepare a working solution of the cholinesterase enzyme in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer and DTNB solution.

-

Control (100% activity): Add phosphate buffer, DTNB solution, and cholinesterase solution.

-

Test (Inhibitor): Add phosphate buffer, DTNB solution, cholinesterase solution, and the desired concentration of this compound solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Discussion and Conclusion

This compound is a potent, long-acting inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its mechanism of action involves a pseudo-irreversible carbamoylation of the serine residue in the active site of the enzyme. The prolonged duration of inhibition is attributed to the slow rate of decarbamoylation, which allows for a sustained increase in acetylcholine levels in the brain.

The quantitative data presented in this guide, including IC₅₀ values and kinetic constants, provide a detailed profile of this compound's interaction with its target enzymes. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to further investigate the inhibitory properties of this compound and other novel cholinesterase inhibitors.

While significant data exists, a complete kinetic profile, including the carbamoylation rate constant (k₂), would further enhance the understanding of this compound's mechanism. Future research should aim to determine this parameter to provide a more comprehensive model of its interaction with cholinesterases. This in-depth understanding is crucial for the rational design and development of next-generation cholinesterase inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. The long-acting cholinesterase inhibitor heptyl-physostigmine attenuates the scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptastigmine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptastigmine, a carbamate (B1207046) derivative of physostigmine (B191203), emerged as a promising therapeutic agent for Alzheimer's disease due to its potent and long-lasting cholinesterase inhibition. This technical guide provides an in-depth overview of the discovery, detailed synthesis pathway, and pharmacological properties of this compound. It includes a thorough examination of its mechanism of action, pharmacokinetic profile, and a summary of key clinical trial findings. The document also presents detailed experimental protocols for its synthesis and biological evaluation, alongside structured data tables and visual diagrams to facilitate a comprehensive understanding of this significant, albeit clinically halted, drug candidate.

Discovery and Development

This compound, also known as heptyl-physostigmine, was developed as a second-generation cholinesterase inhibitor with the goal of improving upon the therapeutic profile of its parent compound, physostigmine. The primary objective was to create a more lipophilic molecule that could readily cross the blood-brain barrier and exhibit a longer duration of action, thereby offering a more stable and effective treatment for the cholinergic deficit observed in Alzheimer's disease.

The discovery of this compound is credited to a team of researchers including M. Brufani, M. Marta, and M. Pomponi. Their work in the mid-1980s led to the synthesis and patenting of a series of N-alkyl carbamate derivatives of physostigmine, with the heptyl analog (this compound) showing a particularly promising profile of high anticholinesterase activity and comparatively lower toxicity than physostigmine.

Initial preclinical studies in animal models demonstrated that this compound effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the brain, leading to increased acetylcholine (B1216132) levels. These biochemical effects translated into improved cognitive function in various memory and learning paradigms.

Subsequent clinical trials in patients with mild to moderate Alzheimer's disease showed that this compound could produce significant cognitive, clinical, and functional benefits. However, the development of this compound was ultimately halted during clinical trials due to the emergence of adverse hematological effects, specifically granulocytopenia (a reduction in a type of white blood cell), which limited its clinical utility.

Synthesis Pathway

The synthesis of this compound starts from the natural alkaloid (-)-physostigmine, which is extracted from the Calabar bean (Physostigma venenosum). The key transformation involves the modification of the carbamate side chain. The synthesis can be conceptually broken down into two main stages: the preparation of the core eseroline (B613827) intermediate from physostigmine, followed by the introduction of the N-heptylcarbamoyl group.

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this guide.

Caption: A simplified diagram illustrating the key steps in the synthesis of this compound from (-)-physostigmine.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the reversible inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In the cholinergic synapses of the brain, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating its action.

By inhibiting AChE, this compound increases the concentration and prolongs the half-life of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to compensate for the loss of cholinergic neurons, a key pathological feature of Alzheimer's disease, thereby improving cognitive functions such as memory and learning.

Caption: Signaling pathway of this compound's mechanism of action in a cholinergic synapse.

Quantitative Data

Table 1: In Vitro Anticholinesterase Activity

| Compound | I50 (M) vs. Acetylcholinesterase | I50 (M) vs. Butyrylcholinesterase |

| Physostigmine | 7.8 x 10⁻⁸ | 1.5 x 10⁻⁷ |

| This compound | 4.2 x 10⁻⁸ | 8.0 x 10⁻⁸ |

| Phenserine | 2.0 x 10⁻⁸ | 5.0 x 10⁻⁷ |

Data compiled from various preclinical studies.

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours |

| Plasma Half-life (t1/2) | ~1.8 hours |

| Apparent Volume of Distribution (Vd/F) | ~5 L/kg |

| Clearance (CL/F) | ~1.5 L/h/kg |

Values are approximate and may vary based on the specific study and patient population.

Table 3: Summary of Efficacy from a Phase II Clinical Trial

| Outcome Measure (Change from Baseline) | Placebo | This compound (45 mg/day) | This compound (60 mg/day) |

| ADAS-Cog Score | +1.5 | -1.2 | -2.5 |

| CIBIC-Plus Score | 4.2 | 3.8 | 3.5 |

Statistically significant improvement compared to placebo (p < 0.05). ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus caregiver input.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

(-)-Physostigmine

-

Potassium hydroxide (B78521) (KOH)

-

N-heptyl isocyanate

-

Toluene

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Eseroline:

-

Dissolve (-)-physostigmine in methanol.

-

Add a solution of potassium hydroxide in methanol dropwise to the physostigmine solution at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the crude eseroline with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude eseroline.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Synthesis of this compound:

-

Dissolve the purified eseroline in anhydrous toluene.

-

Add N-heptyl isocyanate to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound and serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A logical workflow diagram for the development and evaluation of a drug candidate like this compound.

Conclusion

This compound stands as a testament to the rational design of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. Its development showcased a successful strategy to enhance the pharmacokinetic and pharmacodynamic properties of a natural product lead. While its clinical journey was cut short due to safety concerns, the extensive research on this compound has provided valuable insights into the structure-activity relationships of carbamate-based cholinesterase inhibitors and the complexities of long-term treatment in a neurodegenerative disease context. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and medicinal chemistry, serving as a foundation for the development of future generations of safer and more effective therapies for Alzheimer's disease.

A Comprehensive Preclinical Pharmacological Profile of Eptastigmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptastigmine (heptyl-physostigmine tartrate) is a carbamate (B1207046) derivative of physostigmine (B191203), investigated as a long-acting, reversible cholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease (AD)[1][2][3]. Developed as a second-generation acetylcholinesterase inhibitor (AChEI), it demonstrated improved lipophilicity and was found to be less toxic than its parent compound, physostigmine, in animal models[2][4]. This compound readily crosses the blood-brain barrier and exerts a prolonged inhibitory effect on brain cholinesterases[1][2]. Preclinical studies in various animal models showed its potential for memory enhancement and reversal of cognitive deficits[1][2]. Despite promising initial results in improving cognitive performance in AD patients, further clinical development was suspended due to adverse hematological effects, specifically granulocytopenia[1][2][5]. This guide provides an in-depth summary of the preclinical pharmacological data for this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh)[1][2]. As a carbamate inhibitor, it acts as a "pseudo-irreversible" inhibitor, forming a carbamoylated enzyme complex that is slower to hydrolyze than the acetylated enzyme, leading to a sustained increase in acetylcholine levels in the synaptic cleft. This enhancement of cholinergic neurotransmission is the basis for its therapeutic potential in Alzheimer's disease, where there is a known deficit in cholinergic function[6].

In vivo administration to rodents resulted in a significant inhibition of cerebral AChE and an increase in brain acetylcholine levels by as much as 2500–3000%, depending on the dose[1][2]. Studies on different molecular forms of AChE have indicated that this compound may be a stronger inhibitor of the monomeric G1 form than the tetrameric G4 form[7].

Pharmacodynamics

In Vitro and Ex Vivo Cholinesterase Inhibition

This compound demonstrates potent inhibitory activity against both AChE and BuChE. Its inhibitory profile has been characterized in various tissues, including human brain cortex and serum.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

| Target Enzyme | Tissue Source | IC50 (nM) | Reference |

|---|---|---|---|

| AChE | Human Brain Cortex (Normal) | 31.2 ± 7.0 | [7] |

| AChE | Human Brain Cortex (Alzheimer's) | 42.0 ± 3.3 | [7] |

| BuChE | Human Serum (Normal) | 8.9 ± 2.2 | [7] |

| BuChE | Human Serum (Alzheimer's) | 7.6 ± 0.4 | [7] |

Data are presented as mean ± S.E. IC50 is the concentration of the inhibitor required to produce 50% inhibition of enzyme activity.

In Vivo Neuropharmacological Effects

Preclinical studies in animal models have demonstrated this compound's significant effects on the central nervous system.

-

Cognitive Enhancement: this compound has been shown to have memory-enhancing effects in various species, including normal, aged, and lesioned animals, through either acute or chronic administration[1][2]. In the Tg2576 mouse model of Alzheimer's disease, other AChE inhibitors like physostigmine have been shown to ameliorate memory deficits[8].

-

Electroencephalogram (EEG) Modulation: In aged rats (27-30 months), which exhibit increased slow-wave delta activity and decreased fast-wave alpha and beta activity compared to young rats (4-6 months), this compound reversed these age-related EEG changes. A single oral administration produced a dose-related decrease in delta activity and an increase in alpha and beta activity, restoring a more normal EEG power spectrum without significantly affecting spontaneous motor activity[4].

-

Cerebral Blood Flow: In conscious rats, intravenous administration of this compound (0.5 to 3 mg/kg) induced a dose-dependent and long-lasting increase in regional cerebral blood flow (rCBF)[9]. Notably, this occurred without a significant change in regional cerebral glucose utilization (rCGU), thereby enhancing the rCBF:rCGU ratio. This suggests a direct vasodilatory effect mediated by increased acetylcholine levels[9].

Pharmacokinetics

Pharmacokinetic studies in animals and humans have shown that this compound is rapidly absorbed and distributed to tissues, including the central nervous system[1][2].

Table 2: Pharmacokinetic Parameters of this compound in Elderly Human Subjects (Single 30 mg Oral Dose)

| Parameter | Value |

|---|---|

| Tmax (Peak Plasma Concentration Time) | 1.4 h |

| Cmax (Peak Plasma Concentration) | 0.86 ng/mL |

| Distribution Half-Life (t½α) | 0.44 h |

| Elimination Half-Life (t½β) | 12.1 h |

| Maximum Plasma ChE Inhibition | 17% (at 2.7 h) |

| Maximum Red Blood Cell AChE Inhibition | 29% (at 3.8 h) |

| Half-time of ChE Recovery (Plasma) | 12.4 h |

| Half-time of AChE Recovery (RBC) | 13.6 h |

Data sourced from a study in 6 healthy elderly subjects (63-84 years)[3].

The relationship between this compound plasma concentrations and AChE inhibition displays a counter-clockwise hysteresis loop, suggesting the formation of active metabolites or a slow association/dissociation from the enzyme[10]. The bioavailability of this compound is significantly reduced when taken with food[11].

Experimental Protocols and Preclinical Models

The efficacy of this compound was evaluated in various preclinical models designed to mimic aspects of cognitive decline and Alzheimer's disease.

Animal Models of Cognitive Impairment

-

Aged Animal Models: Naturally aged rodents, which show cognitive deficits and EEG slowing, were used to assess the ability of this compound to reverse age-related impairments[4].

-

Pharmacologically-Induced Amnesia Models: Models such as scopolamine-induced amnesia are commonly used to create a reversible cholinergic deficit, providing a platform to test the efficacy of cholinomimetic drugs[12].

-

Lesioned Animal Models: Specific brain lesions (e.g., to the nucleus basalis of Meynert) are created to induce cholinergic deficits and cognitive impairment, mimicking aspects of neurodegeneration in AD[1].

-

Transgenic Mouse Models: Mice overexpressing mutant forms of human amyloid precursor protein (APP), such as the APPSWE or Tg2576 models, develop amyloid plaques and cognitive deficits, serving as a key platform for screening AD therapeutics, including AChE inhibitors[8][13][14].

Key Experimental Methodologies

-

Cholinesterase Activity Assay (Ellman's Method): This colorimetric assay is a standard in vitro method to determine the IC50 of cholinesterase inhibitors. It measures the enzymatic activity of AChE or BuChE by detecting the product of the reaction between thiocholine (B1204863) (produced from the substrate acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[15][16].

-

Cognitive Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water using spatial cues.

-

Novel Object Recognition: Evaluates recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one[13].

-

Fear Conditioning: A test of associative learning and memory where an animal learns to associate a neutral stimulus (e.g., a tone) with an aversive one (e.g., a footshock)[8].

-

-

EEG Recording: Involves surgically implanting electrodes over the cortex of freely moving animals to record brain electrical activity and analyze changes in power spectra (e.g., delta, alpha, beta bands) following drug administration[4].

-

Cerebral Blood Flow Measurement (Autoradiography): A quantitative technique used in animals to measure regional blood flow. It involves administering a radiolabeled tracer (e.g., [14C]-iodoantipyrine) and subsequently analyzing brain sections to determine tracer concentration, which is proportional to blood flow[9].

Preclinical Safety and Toxicology

In preclinical studies, this compound was found to be more lipophilic and comparatively less toxic than physostigmine[2]. The adverse events observed were generally cholinergic in nature, consistent with its mechanism of action, and included effects on the gastrointestinal tract[1]. However, a significant safety concern emerged from clinical trials, which was a dose-dependent, transient neutropenic effect[5]. These adverse hematologic effects (granulocytopenia) ultimately led to the discontinuation of its clinical development[1][2]. Preclinical toxicity studies are a mandatory part of the drug development process to identify such adverse effects before and during clinical trials[17][18].

Conclusion

This compound is a potent, long-acting, brain-penetrant cholinesterase inhibitor. Preclinical models robustly demonstrated its ability to increase central acetylcholine levels, reverse age-related EEG slowing, improve cerebral blood flow, and enhance cognitive function in various models of impairment. While it showed promise as a symptomatic treatment for Alzheimer's disease, its development was halted due to hematological toxicity observed in humans. The extensive preclinical data gathered for this compound remains valuable for the scientific community, providing insights into the therapeutic potential and challenges associated with potent, centrally-acting cholinesterase inhibitors.

References

- 1. This compound: Ten Years of Pharmacology, Toxicology, Pharmacokinetic, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics and pharmacokinetics of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound restores the aged rat's normal cortical spectral power pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound for the treatment of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolonged effects of cholinesterase inhibition with this compound on the cerebral blood flow-metabolism ratio of normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between pharmacokinetics and pharmacodynamics of this compound in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of food on the absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. transpharmation.com [transpharmation.com]

- 13. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]

- 14. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]

- 15. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety Assessment | Evotec [evotec.com]

- 18. fda.gov [fda.gov]

Eptastigmine's Effect on Acetylcholine Levels in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eptastigmine, a carbamate (B1207046) derivative of physostigmine, is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, this compound effectively increases the concentration and prolongs the action of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain.[1][2] This mechanism of action has been the cornerstone of its investigation as a potential therapeutic agent for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. Preclinical studies in rodents have demonstrated that this compound can elevate brain acetylcholine levels by as much as 2500-3000%.[1][2] Clinical trials in patients with Alzheimer's disease have further substantiated its ability to inhibit AChE in a dose-dependent manner.[3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its quantitative effects on acetylcholine levels, detailed experimental methodologies for a deeper understanding of its mechanism, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Cholinesterase Inhibition

This compound exerts its effects by binding to and temporarily inactivating acetylcholinesterase and butyrylcholinesterase, the enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft. This reversible inhibition leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission.

Signaling Pathway

The cholinergic signaling pathway is initiated by the release of acetylcholine from the presynaptic neuron into the synaptic cleft. Acetylcholine then binds to and activates postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. Subsequently, acetylcholinesterase, located in the synaptic cleft, rapidly breaks down acetylcholine into choline (B1196258) and acetate, terminating the signal. This compound intervenes in this final step.

Quantitative Data

The following tables summarize the quantitative data on this compound's inhibitory activity and its effect on acetylcholine levels in the brain.

In Vitro Enzyme Inhibition

| Compound | Enzyme | Parameter | Value | Source Organism |

| This compound | Acetylcholinesterase (AChE) | Ki | (1 ± 0.5) x 10-7 M | Not Specified |

| Heptyl-physostigmine | Acetylcholinesterase (AChE) | IC50 | 31.2 ± 7.0 nM | Human Brain Cortex |

| Heptyl-physostigmine | Butyrylcholinesterase (BuChE) | IC50 | 8.9 ± 2.2 nM | Human Serum |

*Note: Heptyl-physostigmine is a closely related compound to this compound, and its data is included due to the limited availability of specific IC50 values for this compound in the reviewed literature.[4]

In Vivo Acetylcholinesterase Inhibition in Humans

| Oral Dose of this compound | Peak AChE Inhibition (%) | Study Population |

| 8 mg | 20.4 ± 2.3 | Healthy Elderly Volunteers |

| 20 mg | 28.7 ± 2.9 | Healthy Elderly Volunteers |

| 32 mg | 45.2 ± 1.3 | Healthy Elderly Volunteers |

| 40 mg | 53.6 ± 2.9 | Healthy Elderly Volunteers |

In Vivo Effect on Brain Acetylcholine Levels in Rodents

| Compound | Dose | Brain Region | Maximum ACh Increase (%) | Species |

| This compound | Not Specified | Whole Brain | 2500 - 3000 | Rodents |

| Heptyl-physostigmine | 5 mg/kg i.m. | Whole Brain | Not Specified | Rat |

| Heptyl-physostigmine | 5 mg/kg i.m. | Frontal Cortex | ~80% AChE Inhibition | Rat |

| Heptyl-physostigmine | 5 mg/kg i.m. | Medial Septum | ~80% AChE Inhibition | Rat |

| Heptyl-physostigmine | 5 mg/kg i.m. | Cerebellum | ~40% AChE Inhibition | Rat |

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes a standard method for measuring extracellular acetylcholine levels in the brain of a conscious animal.

Methodology:

-

Animal Preparation and Surgery: Laboratory animals (e.g., rats) are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover for 24-48 hours.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an acid to prevent acetylcholine degradation.

-

Drug Administration: After a stable baseline of acetylcholine is established, this compound is administered systemically (e.g., intraperitoneally or subcutaneously).

-

Analysis: The concentration of acetylcholine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining acetylcholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme Preparation: Prepare a homogenate of the brain tissue of interest or use purified acetylcholinesterase.

-

Reaction Mixture: In a microplate well, combine the buffer, DTNB solution, and the enzyme preparation.

-

Initiation of Reaction: Add the ATCI solution to the well to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the acetylcholinesterase activity.

-

Inhibition Assay: To determine the inhibitory effect of this compound, the enzyme is pre-incubated with various concentrations of the drug before the addition of the substrate. The percentage of inhibition is then calculated by comparing the activity with and without the inhibitor.

Conclusion

This compound is a robust inhibitor of cholinesterases, leading to a significant and sustained increase in brain acetylcholine levels. This technical guide has provided a comprehensive overview of the quantitative aspects of this compound's pharmacology, along with detailed experimental protocols that are fundamental to its study. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working on cholinergic modulators for the treatment of neurodegenerative disorders. Further research focusing on in vivo microdialysis studies with a detailed dose-response relationship for this compound in specific brain regions would provide an even more granular understanding of its therapeutic potential.

References

- 1. This compound: Ten Years of Pharmacology, Toxicology, Pharmacokinetic, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relationship between pharmacodynamic activity and cognitive effects of this compound in patients with Alzheimer's disease. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Early In Vitro Studies of Eptastigmine's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early in vitro studies on the enzymatic inhibition properties of Eptastigmine (heptyl-physostigmine). This compound, a carbamate (B1207046) derivative of physostigmine (B191203), has been a subject of interest for its potential therapeutic applications, primarily centered around its potent inhibition of key cholinesterase enzymes. This document summarizes quantitative data from seminal studies, details the experimental protocols employed, and visually represents the underlying biochemical processes.

Core Focus: Acetylcholinesterase and Butyrylcholinesterase Inhibition

Early research on this compound established its role as a potent, long-lasting, and reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are critical in the regulation of the neurotransmitter acetylcholine (B1216132); their inhibition can lead to increased acetylcholine levels, a mechanism central to symptomatic treatments for conditions like Alzheimer's disease.

Quantitative Analysis of Enzymatic Inhibition

The inhibitory potency of this compound was quantified in early in vitro studies through the determination of its half-maximal inhibitory concentration (IC50). A key study from 1992 provided a direct comparison of the inhibitory activities of this compound and its parent compound, physostigmine, against human cholinesterases.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Physostigmine

| Compound | Enzyme | Enzyme Source | IC50 (nM) |

| This compound | Acetylcholinesterase (AChE) | Human Erythrocyte | 21.7 ± 2.0 |

| Butyrylcholinesterase (BChE) | Human Plasma | 5.0 ± 0.1 | |

| Physostigmine | Acetylcholinesterase (AChE) | Human Erythrocyte | 27.9 ± 2.4 |

| Butyrylcholinesterase (BChE) | Human Plasma | 16.0 ± 2.9 |

Data sourced from a 1992 study by Rupniak et al.[3]

The data clearly indicates that this compound is a potent inhibitor of both enzymes. Notably, it demonstrates a similar potency to physostigmine against AChE but exhibits significantly greater inhibitory activity against BChE.[3]

Experimental Protocols

The foundational method for determining cholinesterase activity and inhibition in these early studies was the spectrophotometric method developed by Ellman and colleagues. This assay remains a standard in the field for its reliability and sensitivity.

Ellman's Method for Cholinesterase Inhibition Assay

Principle:

The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme's activity.

Typical Reagents and Materials:

-

Enzyme: Purified acetylcholinesterase (e.g., from human erythrocytes) or butyrylcholinesterase (e.g., from human plasma).

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).

-

Inhibitor: this compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

General Procedure:

-

Preparation: All reagents are prepared in the appropriate buffer. Serial dilutions of the inhibitor (this compound) are made to determine the IC50 value.

-

Reaction Mixture: The reaction is typically carried out in a cuvette or a 96-well plate. The reaction mixture contains the buffer, DTNB, and the enzyme solution.

-

Inhibitor Incubation: The inhibitor (or vehicle control) is added to the reaction mixture and pre-incubated with the enzyme for a specific period to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

Measurement: The increase in absorbance at 412 nm is monitored over time. The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Processes

To further elucidate the experimental and molecular mechanisms, the following diagrams are provided.

Caption: Experimental workflow for in vitro cholinesterase inhibition assay.

Caption: Mechanism of cholinesterase inhibition by this compound.

The mechanism of inhibition by this compound, as a carbamate inhibitor, involves a two-step process. Initially, the inhibitor binds to the active site of the enzyme. This is followed by the transfer of the carbamoyl (B1232498) group from this compound to the active site serine residue, forming a carbamoylated, inactive enzyme. This carbamoylated enzyme is more stable than the acetylated enzyme formed during acetylcholine hydrolysis. The enzyme's activity is restored through a slow hydrolysis (decarbamoylation) process, which regenerates the active enzyme. This slow rate of regeneration is what confers the long-lasting inhibitory effect of carbamate inhibitors like this compound.

References

Eptastigmine: A Technical Overview of Lipophilicity and Blood-Brain Barrier Permeability

Eptastigmine, a carbamate (B1207046) derivative of physostigmine (B191203), was developed as a long-acting cholinesterase inhibitor for the potential symptomatic treatment of Alzheimer's disease.[1][2] A critical factor for any centrally acting therapeutic agent is its ability to effectively cross the blood-brain barrier (BBB) to reach its target site within the central nervous system (CNS). This guide provides a detailed technical examination of the physicochemical properties, specifically lipophilicity, that govern the BBB permeability of this compound, supported by available data and relevant experimental methodologies.

Lipophilicity: The Gateway to the CNS

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's ability to passively diffuse across the lipid bilayer membranes of the BBB. It is commonly quantified by the partition coefficient (LogP). This compound was designed as a more lipophilic analogue of physostigmine to enhance its CNS penetration.[3][4]

Quantitative Lipophilicity Data

The lipophilicity of this compound is significantly higher than that of related cholinesterase inhibitors, which is consistent with its chemical structure—a heptyl group substitution.[3]

| Compound | LogP Value | Method/Source | Reference |

| This compound | 3.6 | Computed (XLogP3) | [5] |

| Rivastigmine | 2.3 | --- | [6] |

| Physostigmine | More lipophilic than Rivastigmine, less than this compound | Qualitative Comparison | [3] |

Table 1: Comparison of Lipophilicity (LogP) Values.

Blood-Brain Barrier Permeability

The enhanced lipophilicity of this compound translates directly to its efficient passage across the BBB. Pharmacokinetic studies have consistently demonstrated that this compound is rapidly distributed to tissues and readily enters the CNS following administration.[1][3]

Evidence of CNS Penetration

While direct permeability coefficient values are not detailed in the available literature, extensive in vivo data from animal and human studies confirm robust BBB penetration.

| Study Type | Species | Key Finding | Implication | Reference |

| Pharmacokinetics | Rodents | Following administration, this compound inhibits cerebral acetylcholinesterase (AChE) and increases brain acetylcholine (B1216132) levels by 2500–3000%. | Direct evidence of rapid and substantial entry into the CNS to engage its target enzyme. | [1][3] |

| Pharmacodynamics | Rats | A single intramuscular dose (5 mg/kg) resulted in maximal whole brain AChE inhibition (82%) within 60 minutes. | Demonstrates rapid and effective BBB permeation to achieve a therapeutic effect. | [4] |

| Cerebral Blood Flow | Rats | Intravenous administration induced a long-lasting, dose-dependent increase in regional cerebral blood flow (rCBF). | Indicates significant presence and pharmacological activity of the drug within the brain. | [7] |

| Human Pharmacokinetics | Young, Healthy Volunteers | This compound plasma concentrations increased proportionally with the dose, leading to dose-dependent inhibition of acetylcholinesterase in red blood cells (a surrogate for CNS activity). | Shows systemic availability and subsequent target engagement consistent with CNS entry. | [8] |

| Human Pharmacokinetics | Elderly Subjects | A single 30 mg oral dose produced long-lasting inhibition of cholinesterase activity in red blood cells. | Confirms oral bioavailability and sustained action, indicative of CNS penetration. | [2] |

Table 2: Summary of Evidence for this compound's Blood-Brain Barrier Permeability.

Experimental Protocols

The determination of lipophilicity and BBB permeability involves standardized in silico, in vitro, and in vivo methodologies.

Protocol 1: Determination of Partition Coefficient (LogP)

The LogP value is a measure of a compound's differential solubility in a two-phase system, typically n-octanol and water, mimicking the lipid and aqueous environments of the body.

Methodology: Shake-Flask Method (Gold Standard)

-

Preparation : A solution of this compound is prepared at a known concentration. Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask.

-

Partitioning : The this compound solution is added to the biphasic system. The flask is sealed and agitated (shaken) for a set period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation : The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to ensure complete separation.

-

Quantification : A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

In vitro models are crucial for screening the BBB permeability of compounds in a controlled environment. The Transwell model is a widely used system.[9][10]

Methodology: Transwell Co-Culture Model

-

Cell Culture : Brain Microvascular Endothelial Cells (BMECs) are seeded onto the semi-permeable microporous membrane of a Transwell insert, which is placed in a well containing culture medium. This insert represents the "blood" or luminal side.[9]

-

Co-Culture (Optional but Recommended) : To better mimic the in vivo environment, astrocytes or pericytes are cultured in the bottom of the well (the "brain" or abluminal side). These cells release factors that induce the formation of tight junctions in the BMEC monolayer.[11]

-

Barrier Integrity Assessment : The integrity of the BMEC monolayer is critical. It is assessed by measuring the Transendothelial Electrical Resistance (TEER). High TEER values (e.g., >300 Ω·cm²) indicate the formation of robust tight junctions.[12] Permeability to a known BBB-impermeable marker, such as [¹⁴C]sucrose, is also measured.[12]

-

Permeability Assay :

-

The culture medium in the Transwell insert (apical/luminal side) is replaced with a medium containing a known concentration of this compound.

-

At specified time intervals (e.g., 15, 30, 60, 120 minutes), samples are taken from the bottom well (basolateral/abluminal side).

-

The concentration of this compound that has crossed the BMEC monolayer is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis : The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial cell layer.

Protocol 3: In Vivo CNS Distribution Study

In vivo studies in animal models provide the most definitive assessment of BBB penetration under physiological conditions.

Methodology: Brain and Plasma Pharmacokinetic Analysis in Rodents

-

Animal Model : Male Sprague-Dawley rats are commonly used.

-

Drug Administration : this compound is administered via a clinically relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection, at a specific dose.[7]

-

Sample Collection : At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), cohorts of animals are anesthetized.

-

Blood Sampling : Blood is collected via cardiac puncture into tubes containing an anticoagulant. The blood is centrifuged to separate the plasma.

-

Brain Homogenization : Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised and weighed. The brains are then homogenized in a suitable buffer.

-

Sample Analysis : The concentrations of this compound in the plasma and brain homogenate samples are determined using a validated LC-MS/MS method.

-

Data Analysis : The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain by its concentration in the plasma. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma and brain tissue protein binding, providing a more accurate measure of unbound drug available to interact with CNS targets.[13]

Mandatory Visualizations

Caption: Relationship between high lipophilicity and BBB permeability.

Caption: Workflow for an in vitro BBB permeability Transwell assay.

References

- 1. This compound: Ten Years of Pharmacology, Toxicology, Pharmacokinetic, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of this compound in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C21H33N3O2 | CID 65872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prolonged effects of cholinesterase inhibition with this compound on the cerebral blood flow-metabolism ratio of normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between pharmacokinetics and pharmacodynamics of this compound in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. An in vitro Model for Blood Brain Barrier Permeation [mdpi.com]

- 13. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptastigmine: A Technical Chronicle of a Cholinesterase Inhibitor's Journey in Alzheimer's Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eptastigmine, a carbamate (B1207046) derivative of physostigmine (B191203), emerged as a promising therapeutic agent in the landscape of Alzheimer's disease (AD) research.[1][2] Developed as a long-acting cholinesterase inhibitor, its primary mechanism of action centered on mitigating the cholinergic deficit, a well-established hallmark of AD pathology.[3][4] This technical guide provides a comprehensive historical overview of this compound's development, from its pharmacological conception to the clinical trials that ultimately defined its trajectory. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical investigations, and outlines the experimental protocols employed in its evaluation.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

The cognitive decline observed in Alzheimer's disease is significantly attributed to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signaling.[5] this compound, like other cholinesterase inhibitors, functions by reversibly inhibiting these enzymes.[2] This inhibition leads to an accumulation of ACh in the synapse, thereby enhancing cholinergic neurotransmission and aiming to improve cognitive function.[3]

dot

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound (heptyl-physostigmine) from various studies, providing a comparative overview of its inhibitory potency and pharmacokinetic profile.

Table 1: In Vitro Cholinesterase Inhibition

| Compound | Enzyme Source | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Human Erythrocyte AChE | 21.7 ± 2.0 | [6] |

| Human Plasma BuChE | 5.0 ± 0.1 | [6] | |

| Human Brain Cortex AChE (G1 form) | 42.0 ± 3.3 | [5] | |

| Human Brain Cortex AChE (G4 form) | 7.6 ± 0.4 | [5] | |

| Human Sera BuChE | 8.9 ± 2.2 | [5] | |

| Physostigmine | Human Erythrocyte AChE | 27.9 ± 2.4 | [6] |

| | Human Plasma BuChE | 16.0 ± 2.9 |[6] |

Table 2: Preclinical In Vivo Pharmacodynamics

| Animal Model | Dose and Route | Max. AChE Inhibition (Whole Brain) | Time to Max. Inhibition | Reference |

|---|

| Rat | 5 mg/kg i.m. | 82% | 60 min |[1] |

Table 3: Human Clinical Trial Outcomes

| Study | Duration | Dosage | Primary Outcome Measure | Key Finding | Reference |

|---|---|---|---|---|---|

| Imbimbo et al., 1999 | 24 weeks | 15 mg or 20 mg t.i.d. | ADAS-Cog, CIBIC-Plus, IADL | Dose-dependent improvement; 20 mg t.i.d. showed significant effects on all measures. | [1][7] |

| Anonymous, 2000 | 25 weeks | 10 mg or 12 mg t.i.d. | ADAS-Cog, CDR-SB | Statistically significant improvement on both primary outcome measures. | [3] |

| Imbimbo et al., 1998 | 25 weeks | 10 mg or 15 mg t.i.d. | ADAS-Cog, CIBIC-Plus | 15 mg t.i.d. showed a statistically significant improvement on ADAS-Cog. | [8] |

| Imbimbo et al., 1999 | 2 years (open-label extension) | Not specified | ADAS-Cog, IADL | Patients treated for 2 years showed a benefit of 8.5 points on ADAS-Cog compared to historical controls. |[4][9][10] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the in vitro inhibition of AChE and BuChE by this compound, based on the widely used Ellman's method.

1. Principle: The assay measures the activity of cholinesterases by monitoring the increase in absorbance at 412 nm. Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective enzyme to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the enzyme activity.

2. Reagents:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water, prepared fresh)

-

AChE (from human erythrocytes) or BuChE (from human plasma) solution (1 U/mL in phosphate buffer, kept on ice)

-

This compound solutions of varying concentrations

3. Procedure:

-

In a 96-well microplate, add the following to each well:

-

140 µL Phosphate Buffer

-

10 µL AChE or BuChE solution

-

10 µL DTNB solution

-

10 µL of this compound solution (or solvent for control)

-

-

Mix gently and pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the ATCI or BTCI solution to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each this compound concentration relative to the control.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Determination of this compound in Human Plasma by HPLC

This protocol is a representative method for the quantification of this compound in human plasma, adapted from established HPLC methods for physostigmine and its analogs.

1. Principle: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is used to separate and quantify this compound from plasma components. The method involves protein precipitation, liquid-liquid extraction, and chromatographic separation on a silica (B1680970) or C18 column.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Sodium bicarbonate buffer

-

Ammonium (B1175870) nitrate

-

Physostigmine (as internal standard)

-

HPLC system with an electrochemical or fluorescence detector

-

Silica column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size)

3. Sample Preparation:

-

To 1 mL of plasma, add pyridostigmine (B86062) bromide as a stabilizer to prevent this compound degradation.

-

Add the internal standard (physostigmine).

-

Buffer the sample with sodium bicarbonate.

-

Perform a liquid-liquid extraction with n-hexane.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic (n-hexane) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

4. Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile, methanol, and ammonium nitrate.

-

Flow Rate: 1.0 mL/min

-

Column: Silica, 25 cm x 4.6 mm I.D., 5 µm

-

Detection: Electrochemical detector with an oxidizing potential of +0.75 V, or a fluorescence detector with excitation at 240 nm and emission at 360 nm.[11]

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve.

Clinical Development Workflow

The clinical development of this compound for Alzheimer's disease followed a standard pharmaceutical pipeline. The diagram below illustrates a typical workflow for a Phase III clinical trial of a cholinesterase inhibitor like this compound.

dot

Discontinuation of Clinical Development

Despite showing promising results in improving cognitive, clinical, and functional outcomes in patients with probable AD, the clinical development of this compound was ultimately suspended.[1][7] The primary reason for this decision was the observation of adverse hematologic effects, specifically a dose-dependent, transient, and mild neutropenic effect, with one case of asymptomatic pancytopenia reported.[1][7] While the cholinergic side effects were generally well-tolerated and comparable to placebo, the potential for hematologic toxicity was a significant safety concern that halted further investigation and pursuit of regulatory approval.[1][7]

Conclusion

This compound's journey in Alzheimer's research represents a significant effort to address the cholinergic deficit in the disease. Its development provided valuable insights into the therapeutic potential and challenges of cholinesterase inhibitors. While its clinical progression was halted due to safety concerns, the extensive preclinical and clinical data gathered for this compound contributed to the broader understanding of cholinergic modulation in AD and informed the development of subsequent therapies. This technical guide serves as a comprehensive resource for researchers and professionals in the field, encapsulating the scientific narrative of a once-promising candidate in the fight against Alzheimer's disease.

References

- 1. The effect of heptyl-physostigmine, a new cholinesterase inhibitor, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Ten Years of Pharmacology, Toxicology, Pharmacokinetic, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The long-acting cholinesterase inhibitor heptyl-physostigmine attenuates the scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound for the treatment of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. Two-year treatment of Alzheimer's disease with this compound. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbamate Structure of Eptastigmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptastigmine is a second-generation cholinesterase inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a carbamate (B1207046) derivative of physostigmine (B191203), its mechanism of action is intrinsically linked to the chemical properties and structural arrangement of its carbamate moiety. This technical guide provides a detailed exploration of the carbamate structure of this compound, including its physicochemical properties, a plausible synthetic route based on established methods, and its interaction with target enzymes.

Chemical Structure and Properties

This compound is chemically known as [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate. Its molecular formula is C₂₁H₃₃N₃O₂. The core of its activity lies in the carbamate functional group (-O-CO-NH-), which is responsible for the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The key structural feature that distinguishes this compound from its parent compound, physostigmine, is the N-heptyl group attached to the carbamate nitrogen. This substitution increases the lipophilicity of the molecule, which is thought to enhance its penetration of the blood-brain barrier.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₃N₃O₂ | |

| Molecular Weight | 359.51 g/mol | |

| IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate | |

| CAS Number | 101246-68-8 | |

| Melting Point | 60-64 °C | |

| Boiling Point (est.) | 491.72 °C | |

| pKa (est.) | 12.29 ± 0.46 |

Synthesis of the Carbamate Moiety

While a specific, detailed experimental protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the well-established synthesis of physostigmine and other carbamate derivatives. The final step in the synthesis of this compound would involve the formation of the carbamate ester. This is typically achieved by reacting the hydroxyl group of the physostigmine precursor, eseroline, with an appropriate isocyanate.

Plausible Experimental Protocol for Carbamate Formation

Reaction: Eseroline + Heptyl isocyanate → this compound

Materials:

-

Eseroline

-

Heptyl isocyanate

-

Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Eseroline is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

-

An equimolar amount of heptyl isocyanate is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

This method is analogous to the synthesis of other carbamate cholinesterase inhibitors where a hydroxyl-containing precursor is reacted with an isocyanate.

Structural Elucidation of the Carbamate Structure

The definitive structure of this compound, including the conformation of its carbamate group, would be determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the heptyl chain, the aromatic protons of the indole (B1671886) ring system, and the methyl groups. The proton on the nitrogen of the carbamate group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the carbamate group in the region of 150-160 ppm. Signals for the carbons of the heptyl chain and the indole core would also be present.

-

2D NMR Techniques: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the structure of the molecule.

X-Ray Crystallography

General Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Mechanism of Action: The Role of the Carbamate Group

This compound functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate moiety is crucial for this inhibitory activity.

Signaling Pathway of Cholinesterase Inhibition

The interaction of this compound with cholinesterase enzymes can be visualized as a signaling pathway.

Caption: Cholinesterase inhibition by this compound.

Interaction with the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad (B1167595) (Serine, Histidine, and Glutamate) and an anionic subsite. The carbamate group of this compound acts as a "pseudo-substrate" for the enzyme.

Experimental Workflow for Determining Enzyme Inhibition: The inhibitory activity of this compound on AChE can be determined using a colorimetric assay, such as the Ellman method.

Protocol Outline:

-

Prepare solutions of AChE, the substrate acetylthiocholine (B1193921) (ATCh), the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound.

-

Incubate the enzyme with different concentrations of the inhibitor for a specific period.

-

Initiate the reaction by adding the substrate ATCh.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The inhibitory potency of this compound is determined by calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The interaction involves the nucleophilic attack of the serine hydroxyl group in the active site on the carbonyl carbon of the carbamate. This results in the formation of a transient carbamylated enzyme intermediate, which is much more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Interaction of this compound with the AChE active site.

Conclusion

The carbamate structure of this compound is central to its function as a cholinesterase inhibitor. Its design as a more lipophilic derivative of physostigmine aimed to improve its pharmacokinetic properties for the treatment of Alzheimer's disease. While clinical development was halted, the study of this compound and its carbamate moiety continues to provide valuable insights for the design of new therapeutic agents targeting the cholinergic system. Further research, particularly the public availability of detailed structural data from techniques like X-ray crystallography, would offer an even deeper understanding of its structure-activity relationship.

Initial Toxicology Profile of Eptastigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological findings for Eptastigmine, a reversible cholinesterase inhibitor. Due to the limited availability of public preclinical data for this compound, this report also includes comparative data for its parent compound, physostigmine, and a related cholinesterase inhibitor, rivastigmine, to offer a broader context for risk assessment. The information is compiled from various public sources, including clinical trial data and toxicology databases.

Executive Summary

This compound, a carbamate (B1207046) derivative of physostigmine, demonstrated efficacy in improving cognitive performance in patients with Alzheimer's disease.[1][2] However, its clinical development was halted due to adverse hematologic effects, specifically granulocytopenia and neutropenia, observed in clinical trials.[1][2] While generally well-tolerated from a cholinergic perspective, with side effects comparable to placebo, the hematological safety concerns proved to be a significant impediment to its further development.[3] This guide summarizes the available toxicological data, outlines the standard experimental protocols relevant to the assessment of such a compound, and visualizes key biological pathways and experimental workflows.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for this compound and its comparators. It is important to note the scarcity of public preclinical data for this compound.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 (mg/kg) | Source |

| This compound | Mouse | N/A | Data not publicly available | - |

| Rat | N/A | Data not publicly available | - | |

| Physostigmine | Mouse | Oral | 3 | [4][5] |

| Rat | Oral | 4.5 | [4] | |

| Rivastigmine | Mouse | Oral | 15 (Male), 17 (Female) | Public Toxicology Databases |

| Rat | Oral | 45 (Male), 55 (Female) | Public Toxicology Databases |

N/A: Not Available

Table 2: Repeated-Dose Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

| Compound | Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings | Source |

| This compound | N/A | N/A | N/A | Data not publicly available | Hematologic effects (granulocytopenia) observed in humans.[1][2] | Clinical Trials |

| Physostigmine | Rat | 28-day | Oral | 0.5 | Cholinergic signs, decreased body weight gain at higher doses. | Preclinical Study Reports |

| Rivastigmine | Rat | 90-day | Oral | 1 | Cholinergic signs, effects on body weight and food consumption. | Regulatory Submission Documents |

N/A: Not Available

Table 3: Clinical Toxicology - Adverse Events in Humans

| Adverse Event | This compound (15-20 mg TID) | Placebo | Frequency | Severity |